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Compound of Interest

Compound Name: SCR-1481B1

Cat. No.: B1139337 Get Quote

SCR-1481B1, also known as Metatinib, is a potent, orally available small molecule inhibitor

targeting both the c-MET (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular

Endothelial Growth Factor Receptor 2) tyrosine kinases.[1][2] This dual inhibitory activity

positions Metatinib as a promising therapeutic agent for cancers that are dependent on these

signaling pathways for their growth, proliferation, and angiogenesis. This guide provides an in-

depth technical overview of SCR-1481B1, summarizing key preclinical and clinical findings,

outlining experimental methodologies, and visualizing its mechanism of action.

Chemical and Physical Properties
Property Value

Synonyms Metatinib anhydrous, c-Met inhibitor 2

CAS Number 1174161-86-4

Molecular Formula C32H40ClF2N6O13P

Molecular Weight 821.12 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO (≥ 100 mg/mL)

Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1139337?utm_src=pdf-interest
https://www.benchchem.com/product/b1139337?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8342607/
https://www.medchemexpress.com/c-Met-inhibitor-2.html
https://www.benchchem.com/product/b1139337?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SCR-1481B1 exerts its anti-tumor activity by competitively inhibiting the ATP-binding sites of

both c-MET and VEGFR2 receptor tyrosine kinases. The c-MET pathway, when activated by its

ligand HGF (Hepatocyte Growth Factor), triggers a cascade of downstream signaling events

that promote cell proliferation, survival, motility, and invasion.[3] Similarly, the activation of

VEGFR2 by VEGF is a critical driver of angiogenesis, the formation of new blood vessels that

supply tumors with essential nutrients and oxygen.

By simultaneously blocking these two critical pathways, SCR-1481B1 can potentially overcome

resistance mechanisms that may arise from the activation of alternative signaling routes. The

dual inhibition is thought to have a synergistic effect, leading to a more potent anti-tumor

response.

Signaling Pathway
The following diagram illustrates the dual inhibitory action of SCR-1481B1 on the c-MET and

VEGFR2 signaling pathways.
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Caption: Dual inhibition of c-MET and VEGFR2 by SCR-1481B1.
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Preclinical Data
While extensive preclinical data for SCR-1481B1 is not publicly available, the following

information has been reported:

In Vitro Kinase Inhibition
Target IC50 (nM) Reference

c-MET 1.7 [2]

VEGFR2 Data not publicly available

Note: A comprehensive kinase selectivity profile for SCR-1481B1 is not available in the public

domain.

In Vivo Efficacy in Xenograft Models
Detailed quantitative results from in vivo xenograft studies, such as specific tumor growth

inhibition percentages and dosing regimens in animal models, are not publicly available.

Clinical Development
A Phase I clinical trial (NCT02938394) was conducted to evaluate the safety, tolerability,

pharmacokinetics, and preliminary efficacy of Metatinib in patients with advanced refractory

solid tumors.[1]

Phase I Trial Design
The study utilized a 3+3 dose-escalation design. Patients received a single oral dose of

Metatinib on day 1, followed by a 2-day washout period, and then commenced a multi-dose

schedule of once-daily administration for 25 consecutive days (days 4-28), constituting one

cycle.[1]
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Caption: Workflow of the Phase I clinical trial of Metatinib.

Pharmacokinetics
Following oral administration, Metatinib is rapidly absorbed and metabolized to its active

metabolite, SCR-1510.[1]

Parameter (SCR-1510) Value

Time to Maximum Concentration (Tmax) 2.0 - 3.0 hours

Terminal Elimination Half-life (t1/2) 8 - 14 hours

Data from single-dose administration in the Phase I trial.[1]

Safety and Tolerability
The maximum tolerated dose (MTD) of Metatinib was determined to be 200 mg/day.[1]

Dose-Limiting Toxicities (DLTs)

Hand-foot skin reaction

Diarrhea

Liver dysfunction

Most Common Treatment-Related Adverse Events (TRAEs)

Skin toxicity (50%)

Diarrhea (33.3%)

Liver dysfunction (27.8%)

Data from the Phase I clinical trial.[1]

Preliminary Efficacy
In the Phase I trial involving 18 patients with advanced solid tumors:[1]
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Efficacy Endpoint Result

Objective Response Rate (ORR) 11.1% (2 patients with partial response)

Disease Control Rate (DCR) 61.1% (9 patients with stable disease)

Median Progression-Free Survival (PFS) 2.75 months

Experimental Protocols
Phase I Clinical Trial Pharmacokinetic Assessment
Objective: To determine the pharmacokinetic profile of Metatinib and its metabolites.

Methodology:[1]

Single-Dose Phase:

Serial blood samples were collected from patients at the following time points: pre-dose,

and 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-administration of the first dose.

Multiple-Dose Phase:

Blood samples were collected 0.5 hours prior to dosing on days 8, 15, and 29.

On day 29, following the final dose, serial blood samples were collected at 0.5, 1, 2, 3, 4,

6, 8, 12, and 24 hours post-dose.

Sample Processing and Storage:

All blood samples were centrifuged to separate the plasma.

Plasma fractions were stored at -70°C until analysis.

Data Analysis:

Plasma concentrations of Metatinib's metabolites (SCR-1510 and SCR-1512) were

quantified.
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Pharmacokinetic parameters (Cmax, Tmax, AUC0–t, AUC0–∞, and t1/2) were calculated

using a noncompartmental analysis model with Phoenix WinNonlin 6.1 software.

In Vivo Formulation Protocol
Objective: To prepare SCR-1481B1 for in vivo administration in preclinical models.

Methodology:

Vehicle 1:

Prepare a stock solution of SCR-1481B1 in DMSO.

Sequentially add co-solvents to achieve a final formulation of 10% DMSO and 90% (20%

SBE-β-CD in Saline).

If precipitation occurs, use heat and/or sonication to aid dissolution.

Vehicle 2:

Prepare a stock solution of SCR-1481B1 in DMSO.

Sequentially add co-solvents to achieve a final formulation of 10% DMSO and 90% Corn

Oil.

If precipitation occurs, use heat and/or sonication to aid dissolution.

Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.

Conclusion
SCR-1481B1 (Metatinib) is a dual inhibitor of c-MET and VEGFR2 with a manageable safety

profile and promising preliminary anti-tumor activity in patients with advanced solid tumors. The

determined MTD of 200 mg/day provides a basis for future clinical investigations. Further

research is warranted to fully elucidate its efficacy in specific cancer types, potentially guided

by biomarkers such as c-MET expression. The lack of publicly available, detailed preclinical

data, particularly a comprehensive kinase selectivity profile and in vivo efficacy studies,

represents a current knowledge gap.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139337#what-is-scr-1481b1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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